4-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester
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Overview
Description
4-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and industrial processes. This compound features a piperidine ring, which is a common structural motif in many pharmacologically active molecules, making it a subject of interest for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Introduction of the Amino Group: The amino group can be introduced via reductive amination, where an aldehyde or ketone precursor reacts with an amine in the presence of a reducing agent like sodium cyanoborohydride.
Attachment of the Isopropyl Group: The isopropyl group can be introduced through alkylation reactions using isopropyl halides under basic conditions.
Formation of the Benzyl Ester: The final step involves esterification, where the carboxylic acid group is reacted with benzyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as converting the ester to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for a variety of chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor agonists/antagonists. The piperidine ring is a common feature in many bioactive molecules, suggesting potential pharmacological applications.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In industrial applications, this compound might be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which 4-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Receptors: The compound might bind to specific receptors, altering their activity and leading to downstream biological effects.
Enzyme Inhibition: It could act as an inhibitor of certain enzymes, blocking their activity and affecting metabolic pathways.
Signal Transduction Modulation: The compound might influence signal transduction pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperidine-1-carboxylic acid and its esters share structural similarities.
Aminoethyl Derivatives: Compounds containing the 2-aminoethyl group, such as ethylenediamine, are structurally related.
Benzyl Esters: Benzyl esters of various carboxylic acids, such as benzyl acetate, are similar in structure.
Uniqueness
What sets 4-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester apart is the combination of its functional groups, which confer unique chemical reactivity and potential biological activity. The presence of both amino and ester groups allows for diverse chemical transformations, making it a valuable compound in synthetic chemistry and drug development.
Properties
IUPAC Name |
benzyl 4-[[2-aminoethyl(propan-2-yl)amino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O2/c1-16(2)22(13-10-20)14-17-8-11-21(12-9-17)19(23)24-15-18-6-4-3-5-7-18/h3-7,16-17H,8-15,20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUHFTLWJSTUUON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCN)CC1CCN(CC1)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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